

Vecabrutinib IL-2 inducible T-cell kinase ITK inhibition

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Compound Focus: Vecabrutinib

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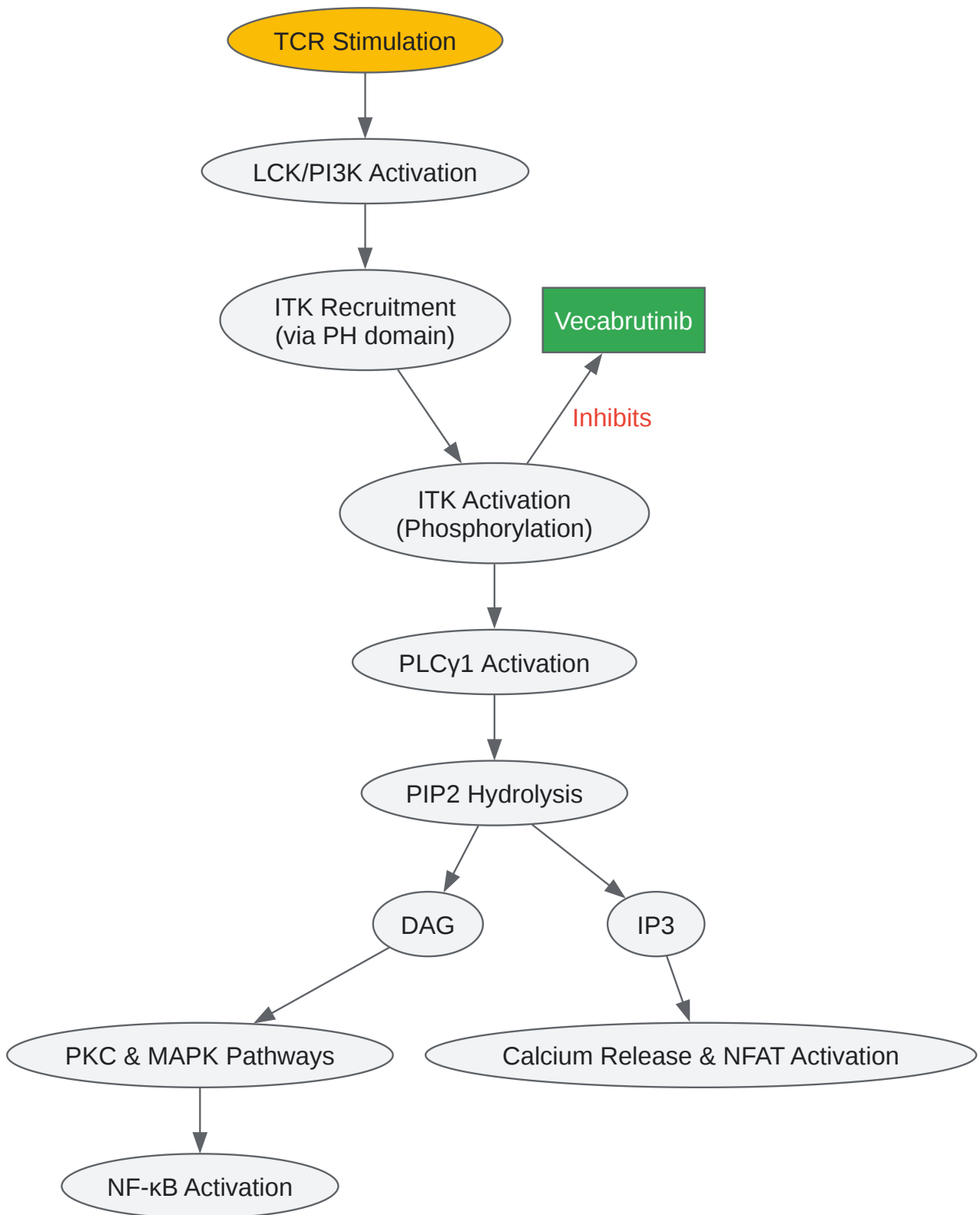
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Molecular Mechanism and Rationale for Dual Inhibition

Vecabrutinib's therapeutic potential is rooted in its simultaneous inhibition of BTK and ITK, targeting key signaling pathways in both B-cells and T-cells.

- **BTK Inhibition in B-cell Malignancies:** BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which promotes the survival and proliferation of malignant B-cells in conditions like chronic lymphocytic leukemia (CLL) [1]. First-generation covalent BTK inhibitors like ibrutinib bind irreversibly to the cysteine 481 (C481) residue on BTK. A common resistance mechanism is a mutation of this cysteine to serine (C481S), which prevents covalent binding and renders these drugs ineffective [1] [2]. As a non-covalent inhibitor, **vecabrutinib** does not depend on binding to C481 and can effectively inhibit both wild-type and C481S-mutant BTK [3] [4].
- **ITK Inhibition and T-cell Modulation:** ITK is the predominant Tec family kinase in T-cells and is essential for T-cell receptor (TCR) signaling [5]. Upon TCR stimulation, ITK is activated and phosphorylates phospholipase C gamma 1 (PLC γ 1), leading to the activation of transcription factors like NFAT and NF- κ B [5]. The following diagram illustrates the key signaling pathways involving ITK.



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*Diagram 1: ITK-mediated TCR signaling pathway and **vecabrutinib** inhibition point.*

Inhibiting ITK with **vecabrutinib** can favorably reprogram the tumor microenvironment. Preclinical studies suggest this leads to a decrease in regulatory T-cells (Tregs) and a shift in CD8+ T-cell populations, potentially reducing immunosuppression and enhancing anti-tumor immunity [3]. Furthermore, by inhibiting ITK, **vecabrutinib** can reduce the production of pro-inflammatory cytokines like IL-6, IL-10, and MIP-1 β , which are key drivers of Cytokine Release Syndrome (CRS) associated with CAR-T cell therapy [6].

Summary of Key Preclinical and Clinical Findings

The activity of **vecabrutinib** has been evaluated in various experimental models, from in vitro assays to clinical trials. The table below summarizes quantitative data from these studies.

Study Model / Type	Key Findings	Reference / Citation
Preclinical (CLL models)	Retained inhibitory effect against C481S BTK mutants; reduced tumor burden, improved survival; favorable T-cell modulation (\downarrow Tregs, \downarrow effector/memory CD8+).	[3]
Preclinical (CAR-T combination)	Enhanced CART19 cytotoxicity & proliferation; reduced pro-inflammatory cytokines (IL-6, IL-10, MIP-1 β); sustained anti-tumor activity in vivo.	[6] [7]
Preclinical (cGVHD model)	Significantly reduced symptoms (skin irritation, alopecia) via modulation of B- and T-cell subsets.	[7]
Clinical (Phase Ib trial)	Well-tolerated (up to 410 mg BID), but limited clinical activity; 1 PR and 13 SD in 39 heavily pre-treated patients; reduced serum cytokines (CCL3, CCL4, TNF- α).	[4]

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in key **vecabrutinib** studies.

- **In Vitro BTK Inhibition Assay:** Determine the half-maximal inhibitory concentration (IC_{50}) for **vecabrutinib** against BTK using enzymatic or cellular assays. Compare its potency and residence time against other BTK inhibitors (e.g., ibrutinib, pirtobrutinib). **Vecabrutinib** showed an IC_{50} of 18.4 nM but a relatively short residence time of 15 minutes, which may contribute to its limited clinical efficacy [4].
- **CAR-T Cell Co-culture Protocol:** Isolate and generate human CD19-targeted CAR-T cells (CART19). Co-culture CART19 with CD19+ tumor cell lines (e.g., JeKo-1 mantle cell lymphoma) in the presence of **vecabrutinib** or vehicle control. Key readouts include: tumor cell killing (via luminescence or flow cytometry), CAR-T cell proliferation (via flow cytometry), and cytokine secretion in supernatant (via multiplex ELISA) [6].
- **In Vivo Efficacy Model (CLL):** Use the murine E μ -TCL1 adoptive transfer model of CLL. After tumor engraftment, randomize mice into treatment groups receiving **vecabrutinib**, vehicle, or a control inhibitor. Monitor tumor burden (e.g., via bioluminescence or flow cytometry of blood/spleen) and overall survival. Analyze immune cell populations in tissues via flow cytometry at endpoint [3].
- **Pharmacodynamic Assessment in Clinical Trials:** In clinical trials, the pharmacodynamic effects of **vecabrutinib** can be assessed by measuring reductions in serum cytokines. Collect patient serum samples at baseline and after treatment cycles (e.g., Cycle 1, Day 28). Quantify levels of cytokines like CCL3, CCL4, and TNF- α , which are known to be suppressed by effective BTK inhibition [4].

Future Directions and Conclusion

Based on the available data, the future clinical development of **vecabrutinib** appears to be shifting.

While **vecabrutinib** demonstrated limited efficacy as a single agent for treating BTK inhibitor-resistant B-cell malignancies in its Phase Ib trial [4], its excellent tolerability and unique immunomodulatory profile support its investigation in other contexts. Future development may focus on **combination therapies**, particularly with **CAR-T cells**, where its ability to enhance efficacy and reduce cytokine-related toxicities shows significant promise [7] [6]. Its application in **chronic graft-versus-host disease (cGVHD)**, as suggested by preclinical data, is another potential pathway [7] [4].

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